molecular formula C13H19NO2S B13344181 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid

2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid

Cat. No.: B13344181
M. Wt: 253.36 g/mol
InChI Key: DDVOYUREAAXRPD-UHFFFAOYSA-N
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Description

2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a methylthiophene moiety and an acetic acid group

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2-[1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H19NO2S/c1-10-4-7-17-12(10)9-14-5-2-11(3-6-14)8-13(15)16/h4,7,11H,2-3,5-6,8-9H2,1H3,(H,15,16)

InChI Key

DDVOYUREAAXRPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN2CCC(CC2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with a 3-methylthiophene derivative, followed by the introduction of the acetic acid moiety through carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine ring or the thiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of piperidine derivatives with altered functional groups.

Scientific Research Applications

2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Used as a semi-flexible linker in PROTAC development.

    2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid: Utilized as a rigid linker in targeted protein degradation.

Uniqueness

2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is unique due to the presence of the methylthiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid, a compound characterized by its unique structural features, presents significant interest in pharmacological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13H21NOS
  • Molecular Weight : 239.38 g/mol
  • CAS Number : 2098063-90-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine and serotonin. Research indicates that it may act as an acetylcholinesterase inhibitor, enhancing cholinergic transmission and potentially benefiting conditions like Alzheimer's disease.

Acetylcholinesterase Inhibition

Studies have shown that compounds with similar structures exhibit significant acetylcholinesterase (AChE) inhibition. For instance, a related study demonstrated that certain piperidine derivatives had potent AChE inhibitory activity, which is crucial for enhancing cognitive function in neurodegenerative disorders .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Effect Reference
AChE InhibitionPotent inhibition (IC50 < 100 µM)
Antimicrobial ActivityModerate against E. coli
Anti-inflammatory EffectsReduced cytokine levels

Case Studies

  • Cognitive Enhancement in Alzheimer's Models
    • A study involving animal models of Alzheimer's disease indicated that administration of this compound led to improved memory performance and reduced AChE activity in brain tissues . This suggests potential therapeutic applications in treating cognitive decline.
  • Antimicrobial Efficacy
    • In vitro tests revealed that the compound exhibits moderate antibacterial activity against E. coli and other Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µM, indicating its potential as a lead compound for antibiotic development .
  • Inflammation Reduction
    • Another investigation focused on the anti-inflammatory properties of the compound, where it was found to significantly lower levels of pro-inflammatory cytokines in cultured macrophages, hinting at its utility in treating inflammatory diseases .

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